3-Bromo-5-cyclopropoxybenzoic acid
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Overview
Description
3-Bromo-5-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropoxybenzoic acid typically involves the bromination of 5-cyclopropoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or THF.
Major Products:
Substitution: Formation of 3-substituted-5-cyclopropoxybenzoic acids.
Oxidation: Formation of 3-bromo-5-cyclopropoxybenzoic ketones or acids.
Reduction: Formation of 5-cyclopropoxybenzoic acid.
Scientific Research Applications
3-Bromo-5-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyclopropoxy groups can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
3-Bromo-5-tert-butylbenzoic acid: Similar structure with a tert-butyl group instead of a cyclopropoxy group.
3-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group.
3-Bromo-5-chlorobenzoic acid: Substituted with a chlorine atom instead of a cyclopropoxy group.
Uniqueness: 3-Bromo-5-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-cyclopropyloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQJCEFBGAOWDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243446-96-9 |
Source
|
Record name | 3-bromo-5-cyclopropoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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